molecular formula C23H16FN3O B2714904 2-[(E)-2-(dimethylamino)ethenyl]-4-(2-fluorophenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile CAS No. 866131-93-3

2-[(E)-2-(dimethylamino)ethenyl]-4-(2-fluorophenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile

Cat. No.: B2714904
CAS No.: 866131-93-3
M. Wt: 369.399
InChI Key: MSYRDFBOCBABMR-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(E)-2-(dimethylamino)ethenyl]-4-(2-fluorophenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C23H16FN3O and its molecular weight is 369.399. The purity is usually 95%.
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Scientific Research Applications

Molecular Recognition and Fluoroionophores

Research has shown the development of fluoroionophores from diamine-salicylaldehyde derivatives, highlighting their potential in metal ion recognition and cellular metal staining. Specifically, derivatives similar to the mentioned compound have been tested for their ability to specifically chelate Zn^2+ ions in both organic and semi-aqueous solutions, demonstrating their utility in general fluorescence and ratio fluorescence methods for cellular applications (Hong et al., 2012).

Fluorescent pH Sensors

Another application involves the use of heteroatom-containing organic fluorophores for designing fluorescent pH sensors. These sensors exhibit reversible emission changes upon protonation and deprotonation, making them useful for detecting acidic and basic organic vapors in solution and the solid state. The tunable aggregation-induced emission (AIE) and intramolecular charge transfer (ICT) characteristics of such compounds enable their use in environmental sensing and biological imaging (Yang et al., 2013).

Inhibition of Viral Replication

A study on azafluorene derivatives, including compounds with structures similar to the one , has demonstrated their potential as inhibitors of the SARS CoV-2 RdRp enzyme. This suggests a promising application in the development of antiviral drugs. The molecular docking analysis of these compounds showed significant binding affinities, indicating their potential utility in COVID-19 treatment strategies (Venkateshan et al., 2020).

Material Sciences and Corrosion Inhibition

Research into 1,2-dihydropyridine-3-carbonitrile derivatives has uncovered their effectiveness as corrosion inhibitors, demonstrating significant protection of metal surfaces in corrosive environments. This finding is crucial for industries seeking materials that can prevent corrosion, thereby extending the lifespan of metal components and structures (Ibraheem, 2019).

Properties

IUPAC Name

2-[(E)-2-(dimethylamino)ethenyl]-4-(2-fluorophenyl)-5-oxoindeno[1,2-b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FN3O/c1-27(2)12-11-19-17(13-25)20(16-9-5-6-10-18(16)24)21-22(26-19)14-7-3-4-8-15(14)23(21)28/h3-12H,1-2H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSYRDFBOCBABMR-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC1=C(C(=C2C(=N1)C3=CC=CC=C3C2=O)C4=CC=CC=C4F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C1=C(C(=C2C(=N1)C3=CC=CC=C3C2=O)C4=CC=CC=C4F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.